molecular formula C23H22N2O3 B7746161 (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide

(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide

Cat. No.: B7746161
M. Wt: 374.4 g/mol
InChI Key: YUCWMBJPRPGTRW-ZZEZOPTASA-N
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Description

(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions to form the intermediate. This intermediate is then reacted with cyanoacetamide in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide apart is its chromene core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

(2Z)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-4-11-25-23(26)20(14-24)18-13-22(16-6-8-17(27-3)9-7-16)28-21-10-5-15(2)12-19(18)21/h5-10,12-13H,4,11H2,1-3H3,(H,25,26)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWMBJPRPGTRW-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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